

ML207: A Technical Guide for the Investigation of Lipid Homeostasis

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **ML207**, a small molecule inhibitor of lipid storage, as a tool for studying lipid homeostasis. **ML207** was identified through a high-throughput screening campaign in Drosophila melanogaster cells and serves as a valuable probe for dissecting the molecular mechanisms governing lipid droplet formation and metabolism. While the precise molecular target of **ML207** remains to be definitively identified, its well-characterized phenotype provides a powerful tool for cell-based lipid research.

Introduction to ML207

ML207 is a small molecule compound identified as an inhibitor of lipid storage in Drosophila melanogaster embryonic S3 cells.[1] It emerged from a quantitative high-throughput screen (qHTS) designed to identify modulators of lipid droplet (LD) accumulation. The compound's ability to reduce lipid storage in a cellular context makes it a valuable chemical probe for investigating the pathways that regulate neutral lipid synthesis, storage, and mobilization.

Chemical Properties:



Property	Value	
IUPAC Name	4-benzyl-N-(3,4-diethoxyphenethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide	
Molecular Formula	C26H28N2O3S	
Molecular Weight	448.58 g/mol	
CAS Number	1439374-67-0	

Mechanism of Action and Biological Activity

The precise molecular target of **ML207** has not been fully elucidated. However, studies on related compounds from the same screening program suggest that this chemical series inhibits the formation of lipid droplets rather than promoting the breakdown of existing ones. This indicates that **ML207** likely interferes with a key step in the biogenesis of lipid droplets.

The primary screening assay utilized embryonic Drosophila S3 cells, which are a valuable model system for studying lipid metabolism due to their ability to robustly accumulate lipid droplets when supplied with fatty acids. The observed phenotype for **ML207** and related compounds was a potent reduction in lipid droplet formation.

Quantitative Data

The following table summarizes the activity of a closely related and optimized probe, ML360, which was developed from the same chemical series as **ML207**. The data illustrates the potent activity of this chemotype in both Drosophila and mammalian cell lines.



Compound	Cell Line	Assay Type	EC50 (μM)
ML360	Drosophila melanogaster S3	Lipid Droplet Reduction	Potent (specific value not publicly disclosed)
ML360	Murine 3T3-L1 pre- adipocytes	Lipid Droplet Reduction	Potent (specific value not publicly disclosed)
ML360	Simian COS-7	Lipid Droplet Reduction	Potent (specific value not publicly disclosed)
ML360	Murine AML12 hepatocytes	Lipid Droplet Reduction	Potent (specific value not publicly disclosed)

Experimental Protocols

This section details the key experimental protocol used for the primary screening and characterization of **ML207** and related lipid storage inhibitors.

Primary Assay: Lipid Droplet Accumulation in Drosophila S3 Cells

This cell-based assay quantifies the accumulation of lipid droplets in Drosophila melanogaster embryonic S3 cells.

Materials:

- Drosophila S3 cells
- Schneider's Drosophila Medium
- Fetal Bovine Serum (FBS)
- Oleic acid-BSA complex (or other fatty acid source)
- Nile Red or BODIPY 493/503 (lipid droplet stain)
- Hoechst 33342 (nuclear stain)



- Triacsin C (positive control for lipid storage inhibition)
- ML207 or other test compounds
- 1,536-well microtiter plates
- High-content imaging system

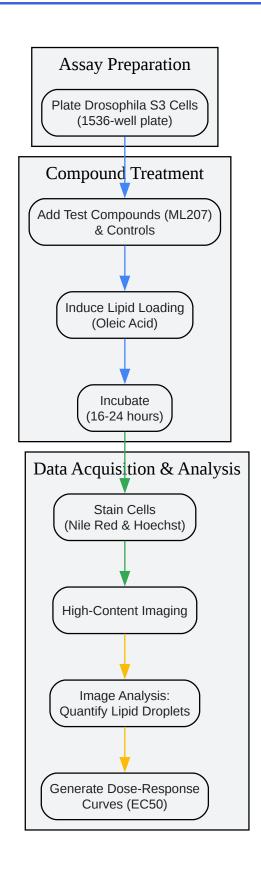
Methodology:

- Cell Plating: Dispense Drosophila S3 cells into 1,536-well microtiter plates at a density of approximately 5,000 cells per well.
- Compound Addition: Transfer test compounds (e.g., ML207) and controls (DMSO as negative control, Triacsin C as positive control) to the assay plates using a pin tool or acoustic liquid handler.
- Lipid Loading: Add oleic acid-BSA complex to the wells to induce lipid droplet formation.
- Incubation: Incubate the plates for a sufficient duration (e.g., 16-24 hours) to allow for lipid droplet accumulation.
- Staining: Add a staining solution containing a lipophilic dye (Nile Red or BODIPY 493/503) and a nuclear stain (Hoechst 33342) to each well.
- Imaging: Acquire images of the cells using a high-content imaging system. Capture images in the channels corresponding to the lipid droplet stain and the nuclear stain.
- Image Analysis: Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the intensity and/or area of the lipid droplet staining within each cell. The lipid droplet signal is then normalized to the cell number.

Visualizations

Experimental Workflow for High-Throughput Screening



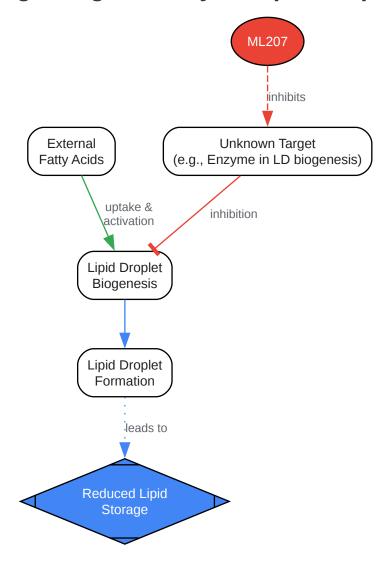


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Caption: Workflow for identifying lipid storage inhibitors.



Postulated Signaling Pathway of Lipid Droplet Inhibition



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Caption: Hypothetical mechanism of ML207 action.

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References



- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs PMC [pmc.ncbi.nlm.nih.gov]
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